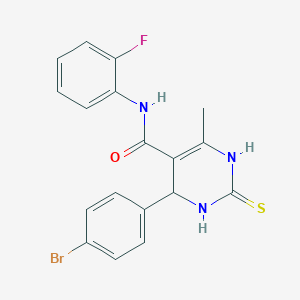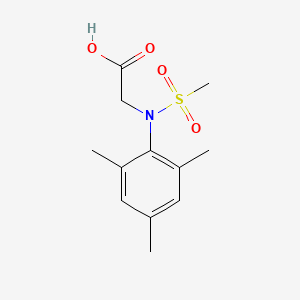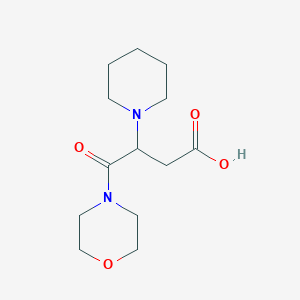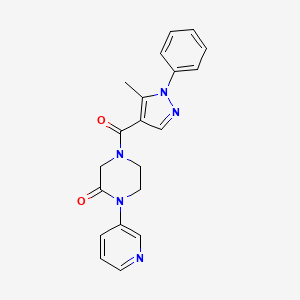![molecular formula C22H20N6O4S B2763640 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 899752-89-7](/img/structure/B2763640.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H20N6O4S and its molecular weight is 464.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic routes and reaction conditions: : The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common route may begin with the formation of the pyrazolopyrimidinone core through cyclization reactions, followed by successive functional group modifications to introduce the phenyl, sulfonamide, and benzamide groups. Reaction conditions vary but often involve the use of catalysts, solvents, and precise temperature control.
Industrial production methods: : In an industrial setting, the compound’s synthesis would leverage large-scale reactors and optimized conditions to maximize yield and purity. Automated systems and continuous-flow reactors might be employed to ensure consistency and efficiency.
化学反应分析
Types of reactions it undergoes: : N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can participate in several types of reactions, including oxidation, reduction, and nucleophilic substitution.
Common reagents and conditions: : Reactions might involve oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Solvents like dimethyl sulfoxide or acetonitrile are often used.
Major products formed: : The products depend on the specific reactions; for example, reduction may yield dihydro derivatives, while substitution reactions could introduce new functional groups at various positions on the molecule.
Scientific Research Applications: : this compound is valuable in numerous research areas:
Chemistry: : It serves as a building block for synthesizing new compounds with potential activity.
Biology: : The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: : It is explored for its pharmacological potential, including possible anti-inflammatory or anticancer properties.
Industry: : The compound can be used in materials science for developing new polymers or as a part of specialized coatings.
Mechanism of Action: : The compound's mechanism of action often involves its interaction with biological macromolecules:
Molecular targets: : It may target specific enzymes or receptors, altering their activity.
Pathways involved: : By binding to its targets, the compound can affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
相似化合物的比较
Comparison: : Similar compounds, such as other pyrazolopyrimidinone derivatives, may share structural features but differ in their side chains or functional groups, leading to varied biological activities and properties.
List of similar compounds: : Examples include pyrazolopyrimidine analogs with different substituents, sulfonamide derivatives with varying aromatic groups, and benzamide compounds modified at different positions.
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide's unique structural composition and diverse applications underscore its significance in scientific research and potential therapeutic development.
属性
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c29-21(16-8-10-18(11-9-16)33(31,32)26-12-4-5-13-26)25-27-15-23-20-19(22(27)30)14-24-28(20)17-6-2-1-3-7-17/h1-3,6-11,14-15H,4-5,12-13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQCLHEFOYNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)
![propyl 4-({7-[(dimethylcarbamoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2763560.png)
![1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)
![6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![6,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2763565.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2763569.png)




![3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2763577.png)

